2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, (R)-
Overview
Description
2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, ®- is a complex organic compound that belongs to the class of amines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, ®- typically involves multiple steps. One common method includes the reaction of 2-pyridinepropanamine with 4-chlorobenzaldehyde under specific conditions to form an intermediate product. This intermediate is then subjected to N,N-dimethylation using dimethyl sulfate or a similar reagent. Finally, the compound is oxidized using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid to yield the N-oxide form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, ®- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the parent amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Various N-oxide derivatives.
Reduction: Parent amine.
Substitution: Derivatives with different substituents on the chlorophenyl group.
Scientific Research Applications
2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, ®- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, ®- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Pyridinepropanamine: Lacks the chlorophenyl and N-oxide groups.
4-Chlorophenyl-N,N-dimethylamine: Lacks the pyridine ring and propanamine chain.
N,N-Dimethyl-2-pyridinepropanamine: Lacks the chlorophenyl group and N-oxide form.
Uniqueness
2-Pyridinepropanamine, gamma-(4-chlorophenyl)-N,N-dimethyl-, N-oxide, ®- is unique due to its combination of a pyridine ring, a propanamine chain, a chlorophenyl group, and an N-oxide form. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Properties
IUPAC Name |
(3R)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine oxide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O/c1-19(2,20)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMEICKDXQPVPKK-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CC[C@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90162060 | |
Record name | Chlorpheniramine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142494-45-9 | |
Record name | Chlorpheniramine N-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142494459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlorpheniramine N-oxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90162060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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